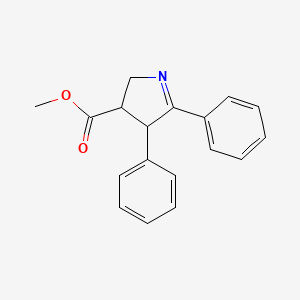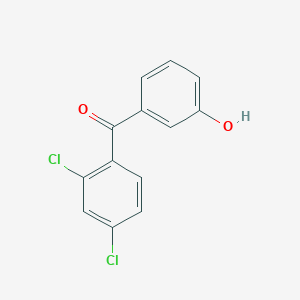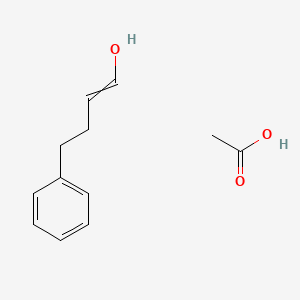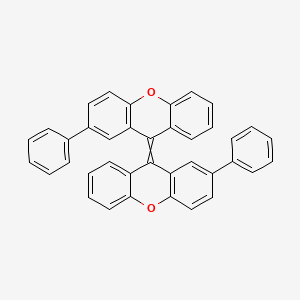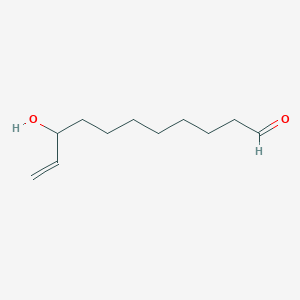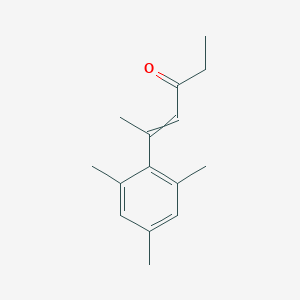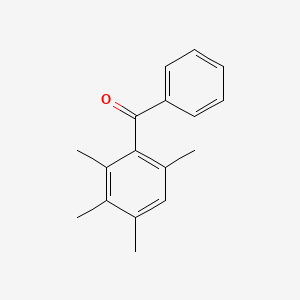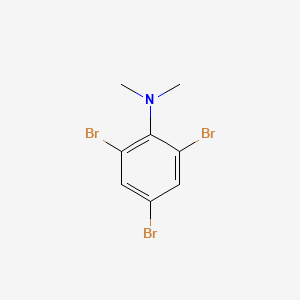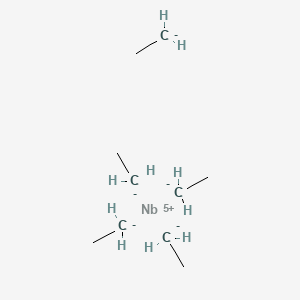
ethane;niobium(5+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane;niobium(5+) is a compound that combines ethane, a simple hydrocarbon, with niobium in its +5 oxidation state. Niobium is a transition metal known for its high melting point and resistance to corrosion. The combination of ethane and niobium(5+) is of interest in various fields, particularly in catalysis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethane;niobium(5+) can be synthesized through various methods. One common approach involves the reaction of niobium pentachloride with sodium ethoxide. The reaction proceeds as follows: [ \text{NbCl}_5 + 5 \text{NaOEt} \rightarrow \text{Nb(OEt)}_5 + 5 \text{NaCl} ] This method involves the use of niobium pentachloride and sodium ethoxide under controlled conditions to produce niobium ethoxide, which can then be further processed to obtain ethane;niobium(5+) .
Industrial Production Methods
In industrial settings, the production of ethane;niobium(5+) often involves large-scale hydrothermal methods. These methods utilize high temperatures and pressures to facilitate the reaction between niobium compounds and ethane derivatives. The use of catalysts and specific reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethane;niobium(5+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form niobium oxides and ethylene.
Reduction: Reduction reactions can convert niobium(5+) to lower oxidation states.
Substitution: Ethane;niobium(5+) can participate in substitution reactions where ethoxide groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with ethane;niobium(5+) include oxygen, hydrogen, and various organic ligands. Reaction conditions often involve elevated temperatures and the presence of catalysts to facilitate the desired transformations .
Major Products
The major products formed from reactions involving ethane;niobium(5+) include niobium oxides, ethylene, and substituted niobium compounds. These products are of significant interest in catalysis and materials science .
Scientific Research Applications
Ethane;niobium(5+) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in oxidative dehydrogenation reactions to produce ethylene from ethane.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance materials, including coatings and alloys.
Mechanism of Action
The mechanism by which ethane;niobium(5+) exerts its effects involves the activation of ethane through the formation of reactive intermediates. Niobium(5+) acts as a catalyst, facilitating the dehydrogenation of ethane to produce ethylene. The molecular targets include the C-H bonds in ethane, which are activated and broken during the reaction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethane;niobium(5+) include:
Niobium pentoxide (Nb₂O₅): A common niobium compound used in various applications.
Niobium ethoxide (Nb(OEt)₅): A precursor to ethane;niobium(5+) and used in sol-gel processes.
Niobium chloride (NbCl₅): Another niobium compound used in synthesis and catalysis.
Uniqueness
Ethane;niobium(5+) is unique due to its combination of a simple hydrocarbon with a transition metal in a high oxidation state. This combination allows for unique catalytic properties and reactivity, making it valuable in both research and industrial applications .
Properties
CAS No. |
63646-95-7 |
|---|---|
Molecular Formula |
C10H25Nb |
Molecular Weight |
238.21 g/mol |
IUPAC Name |
ethane;niobium(5+) |
InChI |
InChI=1S/5C2H5.Nb/c5*1-2;/h5*1H2,2H3;/q5*-1;+5 |
InChI Key |
PBAIQWCYUJGYCX-UHFFFAOYSA-N |
Canonical SMILES |
C[CH2-].C[CH2-].C[CH2-].C[CH2-].C[CH2-].[Nb+5] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine](/img/structure/B14509806.png)

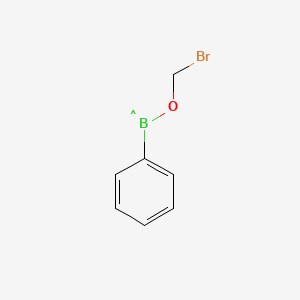
![2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14509814.png)

